

(S)-3-Phenyllactic acid physicochemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyllactic acid, (S)-

Cat. No.: B555073

[Get Quote](#)

An In-depth Technical Guide to (S)-3-Phenyllactic Acid: Physicochemical Properties and Structure

(S)-3-Phenyllactic acid, also known as L-(-)-3-Phenyllactic acid, is a chiral organic compound with significant interest in the pharmaceutical, food science, and agricultural sectors.[1] As a metabolite of the amino acid phenylalanine, it plays a role in various biological systems and is noted for its broad-spectrum antimicrobial properties against bacteria and fungi.[2][3] This guide provides a detailed overview of its core physicochemical properties, structure, and relevant experimental methodologies for its characterization.

Chemical Structure

(S)-3-Phenyllactic acid is the (S)-enantiomer of 3-phenyllactic acid.[4] Its systematic IUPAC name is (2S)-2-hydroxy-3-phenylpropanoic acid.[4] The structure consists of a propanoic acid backbone with a hydroxyl group on the alpha-carbon (C2) and a phenyl group attached to the beta-carbon (C3). The chirality arises from the stereocenter at the C2 position.

Phenyl Group ----->•

Hydroxyl Group
(Chiral Center) ----->•

Carboxylic Acid ----->•

Legend

COOH = Carboxyl Group

OH = Hydroxyl Group

H = Hydrogen

C = Carbon

O = Oxygen

[Click to download full resolution via product page](#)

Caption: 2D structure of (S)-3-Phenyllactic acid with key functional groups highlighted.

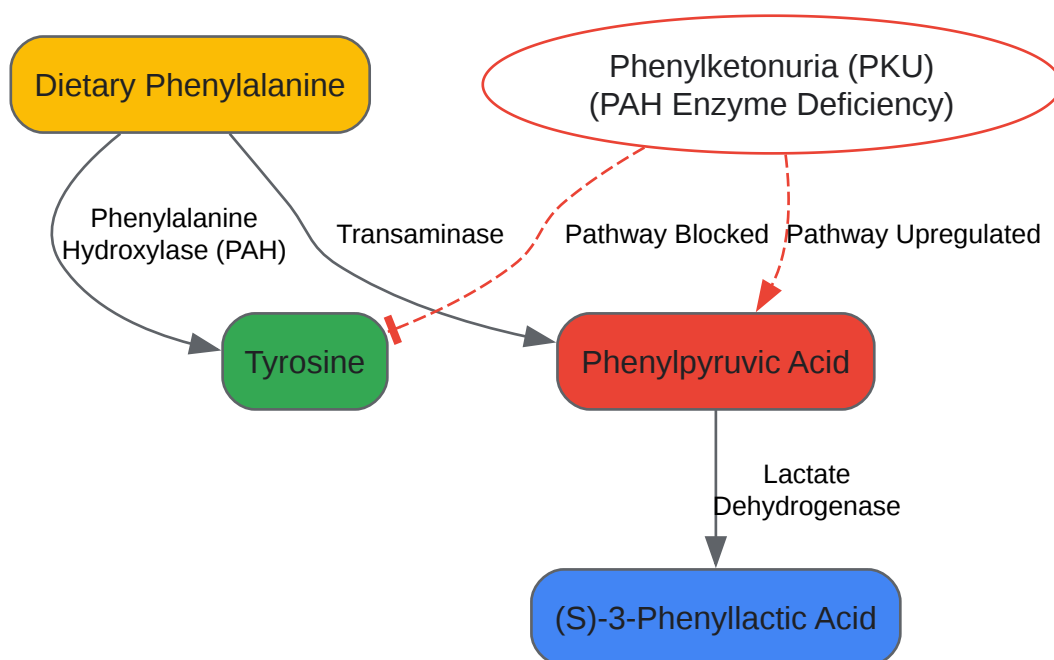
Physicochemical Properties

The physicochemical properties of (S)-3-Phenyllactic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[1][4]
Molecular Weight	166.17 g/mol	[1][4]
Appearance	White to off-white or beige-brown crystalline powder	[1][5]
Melting Point	121-125 °C	[1][4][5][6]
Boiling Point	331.6 ± 22.0 °C at 760 mmHg (Predicted for the racemate)	[7]
pKa (Strongest Acidic)	~4.02 (Predicted)	[2][8]
LogP (Octanol-Water)	0.84 - 1.18	[2][4]
Optical Rotation	[α] ²⁰ /D = -20 ± 2° (c=1 in H ₂ O) [α] ²⁴ /D = -20.8° (c=2 in H ₂ O) [α] ²⁴ /D = -18.5° (c=1 in Acetic Acid)	[1][6][9]
Solubility	Water: Soluble (9.8 g/L predicted; 33.33 mg/mL experimentally) DMSO: ~3 mg/mL DMF: ~12 mg/mL PBS (pH 7.2): ~0.2 mg/mL	[2][9][10][11][12]

Biological Significance and Metabolic Pathway

(S)-3-Phenyllactic acid is an endogenous human metabolite derived from phenylalanine.[2] In the metabolic pathway, excess phenylalanine is converted to phenylpyruvic acid, which can then be reduced to phenyllactic acid by lactate dehydrogenase. Elevated levels of phenyllactic acid in blood and urine are indicative of metabolic disorders such as phenylketonuria (PKU).[2]



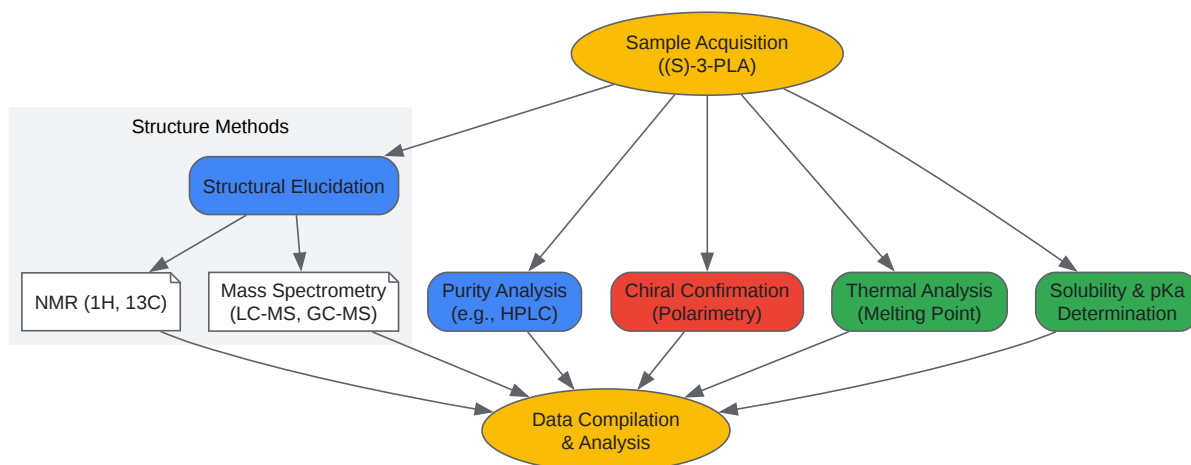
[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Phenylalanine showing the formation of (S)-3-Phenyllactic acid.

Experimental Protocols and Methodologies

Detailed characterization of (S)-3-Phenyllactic acid requires a suite of analytical techniques to confirm its identity, purity, and stereochemistry. While specific protocols are often optimized within individual laboratories, the fundamental methodologies are standardized.

General Workflow for Physicochemical Characterization



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the characterization of (S)-3-Phenyllactic acid.

Key Experimental Methodologies

- Purity Determination (HPLC): High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity of (S)-3-Phenyllactic acid, often reported as $\geq 98\%$ or $\geq 99\%$.^{[1][10]}
 - Protocol Outline: A solution of the compound is prepared in a suitable mobile phase and injected into an HPLC system equipped with a chiral column (for enantiomeric purity) or a standard reversed-phase column (for chemical purity). Detection is typically performed using a UV detector. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
- Structural Elucidation (NMR and Mass Spectrometry):
 - Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and

carbon atom.[\[13\]](#)

- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[\[4\]](#)[\[14\]](#)
- Chiral Confirmation (Polarimetry): The stereochemistry is confirmed by measuring the specific optical rotation using a polarimeter.[\[15\]](#)
 - Protocol Outline: A solution of (S)-3-Phenyllactic acid of a known concentration (e.g., 1 g/100 mL or $c=1$) is prepared in a specified solvent (e.g., water, ethanol, or acetic acid).[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[16\]](#) The solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated from these parameters. The negative sign of the rotation confirms the L or (S)-enantiomer.[\[6\]](#)
- Melting Point Determination:
 - Protocol Outline: A small amount of the crystalline powder is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is gradually increased. The range of temperature from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.[\[4\]](#)[\[6\]](#)
- Solubility and pKa Determination:
 - Solubility: The shake-flask method is a common approach. Excess solute is added to a specific solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured in the filtered supernatant.
 - pKa: Potentiometric titration is a standard method. The substance is dissolved in water and titrated with a standard base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]
- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Phenyllactic acid, (S)- | C₉H₁₀O₃ | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. L- (-)-3-Phenyllactic acid 98 20312-36-1 [sigmaaldrich.com]
- 7. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrce [chemsrc.com]
- 8. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]
- 9. L(-)-3-Phenyllactic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. (R)-3-phenyllactic acid | C₉H₁₀O₃ | CID 643327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (+)-3-Phenyllactic acid | C₉H₁₀O₃ | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D -(+)-3-Phenyllactic acid 98 7326-19-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [(S)-3-Phenyllactic acid physicochemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555073#s-3-phenyllactic-acid-physicochemical-properties-and-structure\]](https://www.benchchem.com/product/b555073#s-3-phenyllactic-acid-physicochemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com